RXDX-106, also known as RXDX-106, is a small molecule kinase inhibitor with potent and selective inhibitory activity against the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases (RTKs) and the hepatocyte growth factor receptor (c-Met; HGFR) [, , ]. It is currently under preclinical development as a potential anticancer therapeutic agent [, ]. RXDX-106 has shown promising activity in inhibiting tumor growth and progression, especially in cancers where TAM and c-Met overexpression contribute to disease progression and resistance to other therapies [, , , ].
CEP-40783 has been identified through extensive biochemical screening aimed at discovering novel inhibitors targeting AXL and c-Met. Its classification falls under the category of kinase inhibitors, specifically designed to disrupt the signaling pathways associated with tumor growth and metastasis. The compound's efficacy has been demonstrated in preclinical studies focusing on breast cancer, non-small cell lung cancer, and pancreatic cancer .
The synthesis of CEP-40783 involves multiple steps that include the preparation of key intermediates followed by their coupling to form the final product. Although specific proprietary details regarding the synthesis are not fully disclosed, it is known that the process includes:
Industrial production methods are likely optimized for high yield and purity, adhering to stringent quality control measures necessary for pharmaceutical applications.
The molecular formula of CEP-40783 is . Its structural representation includes a complex arrangement featuring:
The InChI Key for CEP-40783 is FKCWHHYUMFGOPY-UHFFFAOYSA-N, which provides a unique identifier for chemical databases .
CEP-40783 primarily acts through competitive inhibition of AXL and c-Met kinases. The mechanism involves binding to the ATP-binding site of these receptors, preventing their phosphorylation and subsequent activation. This inhibition leads to:
In vitro studies have shown that CEP-40783 exhibits dose-dependent inhibition of AXL phosphorylation, highlighting its potential as a therapeutic agent in cancer treatment.
The mechanism by which CEP-40783 exerts its effects involves:
Laboratory studies have demonstrated that CEP-40783 can significantly reduce the phosphorylation levels of these kinases over time.
CEP-40783 exhibits several notable physical and chemical properties:
These properties are vital for determining the compound's behavior in biological systems and its potential formulation as a therapeutic agent .
CEP-40783 has significant potential applications in oncology due to its targeted action against AXL and c-Met kinases:
The TAM receptor tyrosine kinase family—comprising TYRO3, AXL, and MER—regulates essential cellular processes including survival, proliferation, adhesion, and immune modulation. These receptors share structural features such as immunoglobulin-like domains and fibronectin type III motifs in their extracellular regions, facilitating ligand binding (primarily Gas6 and Protein S) and downstream signal transduction [2] [5]. In cancer, aberrant TAM signaling drives tumor progression through multiple mechanisms:
Elevated TAM/c-Met expression is a negative prognostic marker across cancers, making them high-priority therapeutic targets [5] [6].
Single-target kinase inhibitors often fail due to compensatory pathway activation. Dual TAM/c-Met blockade addresses this via:
Table 1: Key Oncogenic Pathways Regulated by TAM/c-Met
Target | Primary Oncogenic Roles | Downstream Effectors |
---|---|---|
AXL | EMT, metastasis, anti-apoptotic signaling | PI3K/AKT, SRC/FAK, JAK/STAT |
MER | Phagocytosis evasion, immune suppression | SOCS1/3, NF-κB |
c-Met | Invasive growth, angiogenesis, therapy resistance | MAPK, STAT3, β-catenin |
CEP-40783 (RXDX-106) emerged from efforts to develop kinome-selective inhibitors with prolonged target engagement. Early TAM/c-Met inhibitors (e.g., cabozantinib) showed activity but lacked selectivity, leading to off-toxicity. CEP-40783 was optimized for:
Table 2: Selectivity Profile of CEP-40783
Target | IC₅₀ (nM) | Cellular Activity |
---|---|---|
AXL | 7 | 0.26 nM (AXL-transfected 293GT) |
c-Met | 12 | 6 nM (GTL-16 gastric cancer cells) |
TYRO3 | 19 | Not reported |
MER | 29 | Complete inhibition at 100 nM |
Preclinical studies demonstrated compelling efficacy:
The molecular structure of CEP-40783 (C₃₁H₂₆F₂N₄O₆; MW 588.56 Da) features a quinoline-oxyphenyl scaffold critical for its binding affinity [10]. Its development represents a strategic advance in targeting interconnected kinase networks in oncology.
Table 3: Molecular Characteristics of CEP-40783
Property | Value |
---|---|
Chemical Name | N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)-3-(4-fluorophenyl)-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
Molecular Formula | C₃₁H₂₆F₂N₄O₆ |
CAS Number | 1437321-24-8 |
Solubility | DMSO (10 mg/mL), ethanol (2 mg/mL) |
Storage | -20°C (powder) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1